molecular formula C16H21FN2O2 B12224792 2-fluoro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide

2-fluoro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide

Cat. No.: B12224792
M. Wt: 292.35 g/mol
InChI Key: WAWOAZDVBYAFKG-UHFFFAOYSA-N
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Description

2-fluoro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is a synthetic organic compound belonging to the class of benzamides This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a cyclobutyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with an amine to form the benzamide.

    Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced by reacting cyclobutylmethylamine with the benzamide intermediate.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where the morpholine reacts with the benzamide intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or morpholine derivatives.

Scientific Research Applications

2-fluoro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: Another benzamide derivative with a similar structure but different substituents.

    2-fluoro-3-(morpholin-4-yl)acrylaldehyde: A related compound with a morpholine ring and a fluorine atom but different core structure.

Uniqueness

2-fluoro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is unique due to its specific combination of a fluorine atom, morpholine ring, and cyclobutyl group attached to a benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H21FN2O2

Molecular Weight

292.35 g/mol

IUPAC Name

2-fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide

InChI

InChI=1S/C16H21FN2O2/c17-14-5-2-1-4-13(14)15(20)18-12-16(6-3-7-16)19-8-10-21-11-9-19/h1-2,4-5H,3,6-12H2,(H,18,20)

InChI Key

WAWOAZDVBYAFKG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CNC(=O)C2=CC=CC=C2F)N3CCOCC3

Origin of Product

United States

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